3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Overview
Description
3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is the Bcl-xL protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, which is the process of programmed cell death .
Mode of Action
This compound acts as an inhibitor of the Bcl-xL protein . By binding to this protein, it disrupts its function, thereby promoting apoptosis . This leads to the death of cells, particularly those that are rapidly dividing and growing, such as cancer cells .
Biochemical Pathways
The compound affects the apoptotic pathways within the cell . By inhibiting the Bcl-xL protein, it disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption triggers the activation of downstream effector proteins, leading to the initiation of apoptosis .
Pharmacokinetics
Its molecular weight of165.19 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of the action of this compound is the induction of apoptosis in cells . This can lead to the reduction in size and number of tumors in cancer treatment .
Biochemical Analysis
Biochemical Properties
3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit Bcl-xL proteins, which are involved in regulating apoptosis . By binding to these proteins, this compound can induce pro-apoptotic effects, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Bcl-xL proteins can trigger apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, this compound may affect other cellular processes such as cell cycle regulation and DNA repair.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to Bcl-xL proteins, inhibiting their function and promoting apoptosis . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, leading to programmed cell death. Furthermore, this compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been observed to maintain its pro-apoptotic effects on cancer cells, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces apoptosis in cancer cells without causing significant toxicity . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution may also be influenced by factors such as tissue permeability and blood-brain barrier penetration.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria, where it interacts with Bcl-xL proteins to induce apoptosis . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.
Properties
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-8-4-6-5-9-3-2-7(6)10-11-8/h4,9H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUFGKQHPOTKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C2CCNCC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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